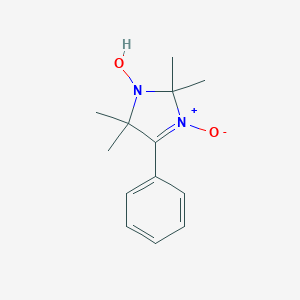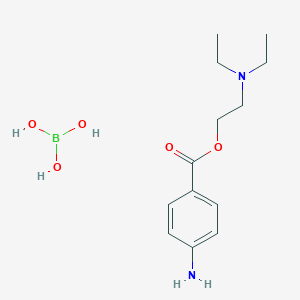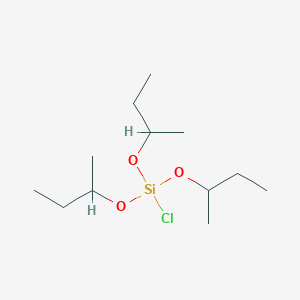
Tribenzyl phosphite
概要
説明
Tribenzyl phosphite is a chemical compound with the molecular formula C21H21O3P . It is used in research and development under the supervision of a technically qualified individual . It has been described as an antimicrobial agent with a crystalline structure that is biodegradable .
Synthesis Analysis
The synthesis of metal phosphides, which could potentially include tribenzyl phosphite, is more complicated than that of metal sulfides. It has been accomplished using reactions of pure elements, solid-state metathesis, solvothermal synthesis, and organometallic decomposition routes .Molecular Structure Analysis
The molecular structure of tribenzyl phosphite consists of 21 carbon atoms, 21 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The compound has a molecular weight of 352.37 .Chemical Reactions Analysis
Phosphines, including tribenzyl phosphite, are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . The decomposition of 1-methyl-1-phenylethyl hydroperoxide by 4-methyl-2,6-di-t-butylphenyl o-phenylene phosphite is a catalytic pseudo-first-order reaction which does not appear to involve free radicals .Physical And Chemical Properties Analysis
Tribenzyl phosphite has a boiling point of 462.3±44.0 °C at 760 mmHg and a flash point of 290.7±28.7 °C . It has a density, vapour pressure, enthalpy of vaporization, index of refraction, molar refractivity, and other properties that can be found on ChemSpider .科学的研究の応用
Organic Synthesis
Tribenzyl phosphite is a valuable intermediate in organic synthesis. It can be used to synthesize various organic compounds due to its role as a phosphorus source and its ability to participate in nucleophilic substitution reactions . Its stability and reactivity make it suitable for creating complex molecules, which are often required in pharmaceuticals and agrochemicals.
Polymer Production
In the field of polymer science, tribenzyl phosphite serves as a polymerization agent. It can be involved in the synthesis of polymers by acting as a catalyst or as a reactant that becomes part of the polymer backbone . This application is crucial for developing new materials with specific properties for industrial use.
Pharmaceuticals
Tribenzyl phosphite finds applications in pharmaceutical research as an intermediate for synthesizing medicinal compounds . Its reactivity with various organic functionalities allows for the creation of diverse chemical structures, which can lead to the development of new drugs and treatments.
Agricultural Chemicals
In agriculture, tribenzyl phosphite can be used to create pesticides and herbicides. Its antimicrobial properties make it an effective ingredient in products designed to protect crops from pests and diseases .
Flame Retardants
Tribenzyl phosphite is used in the synthesis of flame-retardant materials. It can oxidize to form organic hydroperoxides, which contribute to the flame-retardant properties of plastics and other materials, enhancing their safety and stability .
Material Science
In material science, tribenzyl phosphite is explored for its potential in creating advanced materials. Its chemical properties can be harnessed to develop materials with unique characteristics, such as increased durability or specialized conductivity .
Environmental Science
The compound’s biodegradable nature makes it an environmentally friendly choice for various applications. Researchers are investigating its use in eco-friendly products and processes that minimize environmental impact .
Catalysis
Tribenzyl phosphite can also act as a ligand in catalytic systems, influencing the activity and selectivity of the catalyst. This is particularly important in reactions used for the synthesis of fine chemicals and pharmaceuticals .
作用機序
Target of Action
Tribenzyl phosphite is primarily used as a stabilizer and antioxidant in the polymer industry . Its primary targets are the polymers that it helps stabilize against degradation during processing and long-term applications .
Mode of Action
Tribenzyl phosphite functions as an antioxidant by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . All phosphites, including Tribenzyl phosphite, are hydroperoxide-decomposing secondary antioxidants . Their reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus .
Biochemical Pathways
The biochemical pathways affected by Tribenzyl phosphite primarily involve the decomposition of hydroperoxides . This process is catalytic and results in the formation of acidic hydrogen phosphates by hydrolysis and peroxidolysis . The o-hydroxyphenyl phosphates formed in this way from o-phenylene phosphites are excellent chain-breaking antioxidants .
Result of Action
The primary result of Tribenzyl phosphite’s action is the stabilization of polymers against degradation during processing and long-term applications . It achieves this by acting as an antioxidant, decomposing hydroperoxides, and breaking radical chains .
Action Environment
The action, efficacy, and stability of Tribenzyl phosphite can be influenced by various environmental factors. For instance, the nature of the substrate to be stabilized and the reaction conditions can affect its antioxidant function . Furthermore, it’s worth noting that the compound is relatively stable, but care should be taken to avoid contact with oxidizing agents to prevent fire or explosion risks .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tribenzyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-4-10-19(11-5-1)16-22-25(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFOMYPMTJLQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934408 | |
| Record name | Tribenzyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tribenzyl phosphite | |
CAS RN |
15205-57-9 | |
| Record name | Tris(phenylmethyl) phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribenzylphosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribenzyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribenzyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described for Tribenzyl phosphite?
A1: The research paper [] highlights a method for synthesizing Tribenzyl phosphite using phosphorus trichloride and benzyl alcohol as starting materials. Notably, the study investigates the use of N,N-dimethyl aniline as an acid binding agent and petroleum ether as a solvent. This is significant because it explores alternative reaction conditions to potentially improve the yield and efficiency of Tribenzyl phosphite synthesis. The results presented in the paper suggest that this method can achieve a high yield (up to 80.5%) under optimized conditions, which could be beneficial for large-scale production and industrial applications of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)


![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)



